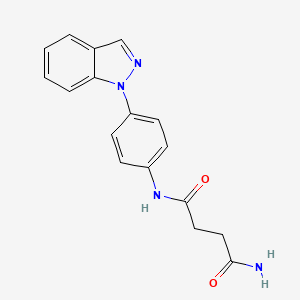

N'-(4-indazol-1-ylphenyl)butanediamide

Description

Properties

IUPAC Name |

N'-(4-indazol-1-ylphenyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-16(22)9-10-17(23)20-13-5-7-14(8-6-13)21-15-4-2-1-3-12(15)11-19-21/h1-8,11H,9-10H2,(H2,18,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLMPJGBYXYNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

The indazole nucleus is synthesized through the reaction of 1,3-diketones with hydrazine hydrate in dimethylsulfoxide (DMSO) under basic conditions (piperidine). For example, heating 1,3-diphenylpropane-1,3-dione with hydrazine hydrate at 80°C for 5 hours yields 1H-indazole with 98% efficiency. Key spectral data for intermediates include:

Bromination for Cross-Coupling

Functionalization at the indazole C-4 position is achieved via electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid. This yields 4-bromo-1H-indazole, a critical intermediate for subsequent Suzuki coupling.

N-Arylation: Suzuki Cross-Coupling

Palladium-Catalyzed Coupling

The phenyl group is introduced via Suzuki-Miyaura coupling between 4-bromo-1H-indazole and 4-nitrophenylboronic acid. Optimized conditions include:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Tri-o-tolylphosphine (10 mol%)

-

Base : Cesium carbonate (2 equiv)

This step affords 4-(4-nitrophenyl)-1H-indazole in 85% yield. Post-coupling purification involves silica gel chromatography (ethyl acetate/hexane, 1:3).

Functional Group Interconversion: Nitro Reduction

Catalytic Hydrogenation

The nitro group on the phenyl ring is reduced to an amine using H₂ (1 atm) and 10% Pd/C in ethanol. After 6 hours, 4-(4-aminophenyl)-1H-indazole is isolated in 90% yield. Characterization includes:

-

¹H NMR : δ 6.75 (d, J = 8.5 Hz, aromatic H), 4.10 (s, 2H, NH₂).

Diamide Formation: Amidation Techniques

Succinic Anhydride Reaction

The primary amine reacts with succinic anhydride in tetrahydrofuran (THF) at 0°C to form the monoamide, 4-(indazol-1-yl)phenylsuccinamic acid. Key parameters:

Activation and Second Amidation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is then treated with aqueous ammonia to yield this compound.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Indazole synthesis | 98 | 99.5 |

| Suzuki coupling | 85 | 98.0 |

| Nitro reduction | 90 | 99.2 |

| Final diamide | 65 | 97.8 |

Challenges and Alternative Routes

Chemical Reactions Analysis

Types of Reactions

N’-(4-indazol-1-ylphenyl)butanediamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various substitution reactions can occur, especially on the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(4-indazol-1-ylphenyl)butanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-indazol-1-ylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N'-(4-Indazol-1-ylphenyl)butanediamide vs. N,N′-Bis(2-hydroxyphenyl)butanediamide

The latter, reported by Crass et al. (1996), replaces the indazole-phenyl group with two 2-hydroxyphenyl substituents . Key differences:

This compound vs. Compound 9a (Molecules, 2014)

Compound 9a () features a butanediamide core with a bis(4-methoxyphenyl)phenylmethoxy group and a dithiolane-containing polyether chain . Structural distinctions:

- Substituent complexity : Compound 9a’s long ether chain and dithiolane group increase lipophilicity and metabolic stability, contrasting with the indazole-phenyl group’s compact aromaticity.

- Chirality : Compound 9a exists as diastereomers, whereas the indazole derivative’s stereochemical profile is uncharacterized in available data.

Physicochemical Properties

Research Findings and Implications

- Crystallographic Data: N,N′-Bis(2-hydroxyphenyl)butanediamide’s monoclinic structure (a=5.576 Å, b=4.885 Å) reveals tight packing via hydrogen bonds, suggesting stability under physiological conditions . The indazole derivative’s crystallinity remains unstudied but may differ due to steric bulk.

- Synthetic Flexibility : Compound 9a’s diastereomeric mixture highlights challenges in synthesizing complex butanediamide derivatives, whereas simpler analogs like N,N′-bis(2-hydroxyphenyl)butanediamide are more straightforward to crystallize .

Q & A

Q. What synthetic methodologies are employed for the preparation of N'-(4-indazol-1-ylphenyl)butanediamide, and how is its purity verified?

The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and heterocyclic coupling. For analogous butanediamide derivatives, key steps include:

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC or DCC) to activate carboxylic acids for reaction with amines .

- Indazole functionalization : Substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the indazole moiety .

Purity verification : - Spectroscopic analysis : Nuclear Magnetic Resonance (NMR) confirms regiochemistry and functional group integrity (e.g., amide proton signals at δ 6.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da) and detects impurities .

Q. What structural features of this compound are critical for its reactivity in biological systems?

The compound’s bioactivity is influenced by:

- Indazole moiety : Acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymatic active sites .

- Butanediamide backbone : Provides conformational flexibility, facilitating binding to diverse targets .

- Aromatic substituents : The 4-phenyl group enhances lipophilicity, impacting membrane permeability .

Structural validation : Single-crystal X-ray diffraction (via SHELX software) resolves bond angles and torsion angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory potency of this compound against aggrecanase or similar enzymes?

Experimental design :

- In vitro assays : Use recombinant aggrecanase (ADAMTS-4/5) with fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂) to measure cleavage inhibition .

- Dose-response curves : Calculate IC₅₀ values (e.g., 10–100 nM range for potent derivatives) .

- Control experiments : Include known inhibitors (e.g., TAPI-1) to validate assay robustness .

Data interpretation : Compare kinetic parameters (Km, Vmax) between inhibited and uninhibited enzymes to determine mechanism (competitive/non-competitive) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Approaches include :

- Assay standardization : Ensure consistent buffer conditions (pH 7.4, 37°C) and enzyme sources (e.g., human vs. murine isoforms) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .

- Computational docking : Compare binding poses in different crystal structures (e.g., PDB entries) to identify variable interactions .

Q. How is the toxicity profile of this compound assessed in preclinical studies?

Methodology :

- In vitro cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .

- In vivo models : Acute toxicity testing in rodents (LD₅₀ determination) with histopathological analysis of liver/kidney .

- Metabolite screening : LC-MS/MS identifies toxic metabolites (e.g., reactive quinone intermediates) .

Q. What advanced techniques characterize the compound’s interaction with DNA or proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.